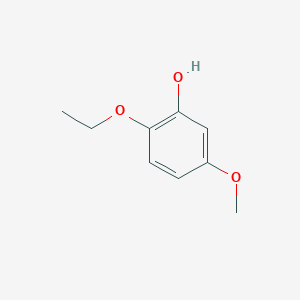

2-Ethoxy-5-methoxy-phenol

Description

2-Ethoxy-5-methoxy-phenol is a phenolic compound featuring two ether substituents: an ethoxy group at the 2-position and a methoxy group at the 5-position of the benzene ring. This structural configuration confers unique physicochemical properties, including moderate polarity and solubility in organic solvents. It is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its ability to act as a precursor for more complex molecules .

Properties

Molecular Formula |

C9H12O3 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

2-ethoxy-5-methoxyphenol |

InChI |

InChI=1S/C9H12O3/c1-3-12-9-5-4-7(11-2)6-8(9)10/h4-6,10H,3H2,1-2H3 |

InChI Key |

UVXLCJVOKUZISA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5-methoxy-phenol can be achieved through several methods. One common approach involves the methylation of catechol (1,2-dihydroxybenzene) using dimethyl sulfate in the presence of a base such as potassium carbonate. The resulting product, 2-methoxyphenol, is then subjected to ethylation using ethyl iodide and a strong base like sodium hydride to yield 2-Ethoxy-5-methoxy-phenol .

Industrial Production Methods: Industrial production of 2-Ethoxy-5-methoxy-phenol typically involves large-scale methylation and ethylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-5-methoxy-phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Corresponding alcohols and reduced phenolic derivatives.

Substitution: Halogenated phenols and other substituted aromatic compounds.

Scientific Research Applications

2-Ethoxy-5-methoxy-phenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-methoxy-phenol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Ethoxy-5-methoxy-phenol with other phenolic derivatives, focusing on substituent effects, applications, and research findings.

Functional Group Variations

5-Methoxy-2-nitrophenol

- Structure : A methoxy group at the 5-position and a nitro group at the 2-position .

- Key Differences: The nitro group (-NO₂) introduces strong electron-withdrawing effects, enhancing reactivity in electrophilic substitution reactions compared to the ethoxy group (-OCH₂CH₃) in 2-Ethoxy-5-methoxy-phenol. Applications: Used in dye synthesis and as a reagent in organic transformations due to its nitro group’s redox activity .

2-Fluoro-5-methoxybenzaldehyde

- Structure : A methoxy group at the 5-position and a fluorine atom at the 2-position , with an aldehyde (-CHO) functional group.

- Key Differences :

5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxy-phenol

- Structure : A methoxy group at the 2-position and a conjugated ethenyl-linked dimethoxyphenyl group at the 5-position .

- Key Differences :

Research Findings and Industrial Relevance

- 2-Ethoxy-5-methoxy-phenol: Valued for its dual ether groups, which improve solubility in non-polar media. It is often employed in coupling reactions to generate biphenyl frameworks .

- 5-Methoxy-2-nitrophenol: Demonstrated utility in synthesizing azo dyes, with studies highlighting its role in colorfastness applications .

- Fluoro-methoxy derivatives : Fluorine substitution enhances bioavailability in drug candidates, as seen in antipsychotic and anticancer agent development .

Biological Activity

2-Ethoxy-5-methoxy-phenol, also known as ethyl guaiacol, is a phenolic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological properties, including antioxidant and anti-inflammatory effects, as well as its applications in various fields.

- Molecular Formula : C10H14O3

- Molecular Weight : 182.22 g/mol

- IUPAC Name : 2-ethoxy-5-methoxyphenol

Antioxidant Activity

Research indicates that 2-ethoxy-5-methoxy-phenol exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, which can cause cellular damage and contribute to various diseases.

- Mechanism : The compound acts by scavenging free radicals and enhancing the body's antioxidant defense mechanisms.

- Study Findings : A study demonstrated that 2-ethoxy-5-methoxy-phenol significantly reduced oxidative stress markers in vitro, suggesting its potential use in preventing oxidative damage in cells .

Anti-inflammatory Effects

In addition to its antioxidant properties, 2-ethoxy-5-methoxy-phenol has been shown to possess anti-inflammatory activity.

- Mechanism : It inhibits the production of pro-inflammatory cytokines and mediators.

- Research Evidence : In animal models, administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6 .

Case Studies

-

Case Study on Antioxidant Activity

- Objective : To evaluate the antioxidant capacity of 2-ethoxy-5-methoxy-phenol in human cell lines.

- Methodology : The study used DPPH (1,1-diphenyl-2-picrylhydrazyl) assay to measure radical scavenging activity.

- Results : The compound showed a dose-dependent increase in antioxidant activity, outperforming some common antioxidants like ascorbic acid.

-

Case Study on Anti-inflammatory Properties

- Objective : To assess the anti-inflammatory effects in a rat model of induced inflammation.

- Methodology : Rats were treated with varying doses of 2-ethoxy-5-methoxy-phenol prior to inflammation induction.

- Results : Significant reduction in paw edema was observed, along with lower serum levels of inflammatory cytokines compared to control groups .

Comparative Analysis

| Compound | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|

| 2-Ethoxy-5-methoxy-phenol | High | Moderate |

| Ascorbic Acid | Very High | Low |

| Curcumin | Moderate | Very High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.